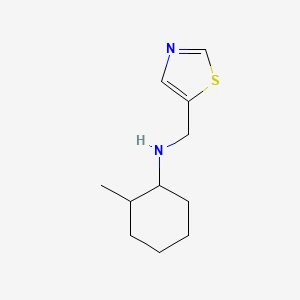

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine

Description

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methyl group at the 2-position and a thiazol-5-ylmethyl substituent on the amine moiety. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Key structural attributes:

- Cyclohexane backbone: Provides conformational rigidity.

- Methyl group: Enhances lipophilicity and steric bulk.

Properties

Molecular Formula |

C11H18N2S |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

2-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C11H18N2S/c1-9-4-2-3-5-11(9)13-7-10-6-12-8-14-10/h6,8-9,11,13H,2-5,7H2,1H3 |

InChI Key |

YPPFNOCXPHSASM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes:

Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea in the presence of a base.

Attachment to Cyclohexane: The thiazole ring is then attached to the cyclohexane ring through a methylene bridge, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Preparation: Ensuring high purity of cyclohexanone and thiazole derivatives.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexane ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: Various substituted thiazole and cyclohexane derivatives.

Scientific Research Applications

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways: Modulation of biochemical pathways related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Cyclohexanamine Derivatives with Piperazine Substituents

Example : (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289, )

Key Differences :

- The piperazine group in Compound 289 increases water solubility due to its basic nitrogen atoms, whereas the thiazole in the target compound may reduce solubility due to aromatic hydrophobicity.

- Piperazine-containing analogs are prioritized in kinase inhibitor development, suggesting superior target engagement compared to thiazole derivatives .

Thiazol-5-ylmethyl Carbamate Derivatives

Examples :

- Thiazol-5-ylmethyl (2S,3S,5S,6S)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate ()

- Bis(thiazol-5-ylmethyl) dicarbamate ()

Key Differences :

Hydroxylated Cyclohexanamine Analogs

Example: 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol ()

Key Differences :

- The discontinuation of the target compound may reflect stability or efficacy challenges compared to hydroxylated variants.

Trifluoroethoxy-Modified Cyclohexanamines

Example : 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride ()

| Property | This compound | Trifluoroethoxy Derivative |

|---|---|---|

| Substituent | Thiazol-5-ylmethyl | Trifluoroethoxyethyl |

| Electron Effects | Aromatic, electron-rich | Electron-withdrawing (CF3) |

| Bioactivity | Unclear | Likely enhanced metabolic stability |

Key Differences :

- The trifluoroethoxy group improves metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs.

- The thiazole group may offer unique binding interactions but could be susceptible to oxidative degradation.

Biological Activity

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing upon various research studies and findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a thiazole moiety and a methyl group. The structural formula can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : Approximately 210.34 g/mol

The presence of the thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, while showing lower activity against Gram-positive strains such as Staphylococcus aureus .

Anticancer Activity

The thiazole moiety has been associated with significant anticancer properties. Compounds similar to this compound have shown promising results in inhibiting tumor growth. For example:

- In Vitro Studies : Compounds with thiazole structures have been tested against various cancer cell lines, revealing IC values indicating effective cytotoxicity . Specifically, some derivatives exhibited IC values less than that of standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Thiazole Substitution : Variations in the thiazole ring's substitution pattern significantly impact biological efficacy. For instance, modifications at the 2 or 5 positions of the thiazole ring were found to enhance potency against specific targets .

- Cyclohexane Ring Modifications : Alterations in the cyclohexane structure can influence the compound's interaction with biological targets, thereby affecting its overall activity.

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in clinical and preclinical settings:

- Lysyl Oxidase Inhibition : Research has shown that compounds with thiazole cores can inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression, thereby delaying tumor growth . This inhibition was observed to be time-dependent, with longer preincubation times leading to increased enzyme inhibition.

Summary of Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Step 1 : React cyclohexan-1-amine derivatives (e.g., 2-methylcyclohexan-1-amine) with thiazole-containing aldehydes or halides. Use catalysts like NaBH₃CN for reductive amination or base-mediated coupling (e.g., K₂CO₃ in DMF) for alkylation .

- Step 2 : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Confirm structure via -NMR (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, thiazole protons at δ 7.5–8.5 ppm) and HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR : Assign stereochemistry using - and -NMR. For example, coupling constants (e.g., ) in NOESY or COSY experiments resolve cyclohexane chair conformations .

- Mass Spectrometry : Use ESI-HRMS to confirm molecular ions (e.g., m/z 224.15 [M+H]).

- HPLC : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral cyclohexane derivatives?

- Methodology :

- Chiral Auxiliaries : Use (1R,4R)- or (1S,4S)-configured starting materials (e.g., dibenzyl-protected amines) to control stereochemistry, as demonstrated in chiral cyclohexanamine syntheses .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

- Data Table :

| Starting Material | Catalyst | ee (%) | Reference |

|---|---|---|---|

| (1R,4R)-dibenzyl | None | 98 | |

| Racemic mixture | BINAP-Ru | 85 |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodology :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring flipping in cyclohexane) causing signal broadening.

- DFT Calculations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate tautomeric forms or conformers .

- Case Study : Discrepancies in thiazole proton shifts may arise from solvent polarity effects; test in DMSO-d₆ vs. CDCl₃ .

Q. What in vitro assays are suitable for evaluating the biological activity of thiazole-cyclohexanamine hybrids?

- Methodology :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Reference compounds: Fluconazole (MIC ≤ 2 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls (e.g., doxorubicin) .

- Data Table :

| Derivative | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa | Reference |

|---|---|---|---|

| Compound 54 | 8.2 | 12.3 | |

| Compound 57 | 4.5 | 9.8 |

Q. What computational modeling approaches predict the compound’s pharmacokinetic or receptor-binding properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability .

- ADMET Prediction : SwissADME or pkCSM tools to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV.

- Key Finding : Thiazole-containing amines degrade rapidly under acidic conditions (t₁/₂ = 4 h at pH 1) due to protonation-induced ring opening .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.